AER-271
CAS No.: 634913-39-6
Cat. No.: VC0517356
Molecular Formula: C15H9ClF6NO5P
Molecular Weight: 463.65 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 634913-39-6 |
---|---|
Molecular Formula | C15H9ClF6NO5P |
Molecular Weight | 463.65 g/mol |
IUPAC Name | [2-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]-4-chlorophenyl] dihydrogen phosphate |
Standard InChI | InChI=1S/C15H9ClF6NO5P/c16-9-1-2-12(28-29(25,26)27)11(6-9)13(24)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6H,(H,23,24)(H2,25,26,27) |
Standard InChI Key | WSHXPHFIHYXZKC-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OP(=O)(O)O |
Canonical SMILES | C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OP(=O)(O)O |
Appearance | Solid powder |
Introduction
Chemical and Pharmacological Profile of AER-271
Structural Characteristics
AER-271 (CAS: 634913-39-6) is a phosphonate prodrug derivative of AER-270, designed to enhance water solubility and bioavailability. Its molecular formula is , with a molecular weight of 463.653 g/mol . The prodrug undergoes enzymatic conversion in vivo via endogenous phosphatases to release the active metabolite AER-270, a selective AQP4 antagonist .
Table 1: Key Chemical Properties of AER-271
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 463.653 g/mol |
Target | Aquaporin-4 (AQP4) |
Prodrug Activation | Phosphatase-mediated hydrolysis |
Storage Conditions | -20°C (12 months); 4°C (6 months) |
Mechanism of Action: Targeting Aquaporin-4
Role of AQP4 in Cerebral Edema
AQP4, the most abundant water channel in the brain, facilitates water homeostasis but becomes pathogenic during ischemic and traumatic injuries. Upregulation of AQP4 post-cardiac arrest (CA) or stroke exacerbates cytotoxic edema by promoting fluid influx into astrocytes . Preclinical studies in AQP4-knockout mice show reduced edema and neuronal damage, validating AQP4 as a therapeutic target .
Inhibition by AER-270/271
AER-270, the active moiety, binds to AQP4’s extracellular domain, partially inhibiting water permeability. In rodent models, AER-271 administration achieves therapeutic plasma concentrations of AER-270 within 15 minutes post-injection, with sustained levels via subcutaneous infusion . This inhibition disrupts the edema cascade, preserving blood-brain barrier integrity and mitigating secondary neuronal injury .
Preclinical Efficacy and Pharmacokinetics
Cerebral Edema Reduction
In a pediatric rat model of asphyxial CA, AER-271 (5 mg/kg intraperitoneal) reduced cerebral water content by 1.2% at 3 hours post-resuscitation compared to vehicle () . By 24 hours, edema resolution was 89% faster in treated animals, correlating with attenuated astrocyte swelling and neuroinflammation .
Table 2: AER-271 Efficacy in Preclinical Models
Neurological Outcomes
Post-CA rats treated with AER-271 exhibited significant improvements in Neurological Deficit Scores (NDS), scoring 120 ± 25 vs. 280 ± 45 in controls at 72 hours () . Similarly, mice subjected to middle cerebral artery occlusion showed 65% smaller infarct volumes and restored motor coordination .
Clinical Development: Phase 1 Trial Insights
Trial Design and Objectives
Aeromics’ Phase 1 study (2018–2019) evaluated single and multiple ascending doses of AER-271 in 78 healthy volunteers . The double-blind, placebo-controlled trial assessed safety, tolerability, and pharmacokinetics (PK), with sentinel dosing to minimize risks .
Key Findings
-
Safety: No serious adverse events (SAEs) were reported; mild transient hypotension occurred in 15% of participants at the highest dose (10 mg/kg) .
-
PK Profile: AER-270 plasma concentrations reached of 1,500 ng/mL within 1 hour post-IV infusion, with a half-life () of 6.2 hours . Continuous infusion maintained therapeutic levels (>1,000 ng/mL) for 24 hours, supporting twice-daily dosing in future trials .
Table 3: Phase 1 Pharmacokinetic Parameters
Parameter | Value (Mean ± SD) |
---|---|
1,500 ± 220 ng/mL | |
6.2 ± 1.1 h | |
AUC | 18,400 ± 2,500 ng·h/mL |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume